molecular formula C6H9ClF3N3 B12219798 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12219798
M. Wt: 215.60 g/mol
InChI Key: HRLFNPWBLBWOGX-UHFFFAOYSA-N
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Description

5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride: is a chemical compound with the molecular formula C6H8F3N3·HCl It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine typically involves the reaction of 5-methylpyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. This is often achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole compounds depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
  • 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
  • 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate

Uniqueness: 5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine is unique due to the presence of both a methyl group and a trifluoroethyl group on the pyrazole ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H9ClF3N3

Molecular Weight

215.60 g/mol

IUPAC Name

5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C6H8F3N3.ClH/c1-4-5(10)2-11-12(4)3-6(7,8)9;/h2H,3,10H2,1H3;1H

InChI Key

HRLFNPWBLBWOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)N.Cl

Origin of Product

United States

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